

PBA-1105b: A Technical Guide for Inducing Selective Autophagy of Misfolded Proteins

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PBA-1105b is a potent, cell-permeable autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of target proteins through the autophagy pathway. As a PEGylated derivative of the AUTOTAC PBA-1105, **PBA-1105b** offers a valuable tool for researchers studying selective autophagy and developing novel therapeutics for diseases driven by protein aggregation. This document provides a comprehensive overview of the mechanism of action of **PBA-1105b**, its applications in studying the degradation of mutant desmin, and generalized protocols for its use in cellular assays.

Introduction to Selective Autophagy and AUTOTACs

Selective autophagy is a highly regulated cellular process responsible for the targeted degradation of specific cytoplasmic components, such as protein aggregates, damaged organelles, and intracellular pathogens.[1][2][3] This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders, myopathies, and cancer.[3]

The specificity of selective autophagy is mediated by autophagy receptors, such as p62/SQSTM1, which recognize and bind to ubiquitinated cargo.[4] AUTOTACs are bifunctional molecules that leverage this natural cellular machinery. They consist of a ligand that binds to a



protein of interest (POI) and another ligand that binds to an autophagy receptor, effectively hijacking the system to induce the degradation of the POI.[4]

PBA-1105b: Mechanism of Action

PBA-1105b is an AUTOTAC that induces the self-oligomerization of the autophagy receptor p62.[5][6] This oligomerization is a key step in the activation of selective autophagy. The proposed mechanism of action for **PBA-1105b** is as follows:

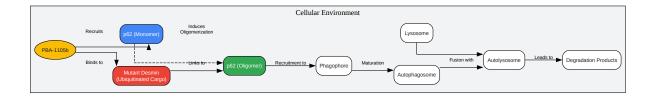
- Target Engagement: One end of the PBA-1105b molecule is designed to bind to specific protein targets. In particular, PBA-1105b has been developed to target mutant desmin, a protein implicated in certain myopathies.[4]
- p62 Recruitment and Oligomerization: The other end of PBA-1105b binds to p62. By bringing multiple p62 proteins into close proximity, PBA-1105b induces their selfoligomerization.[5][6]
- Phagophore Sequestration: The p62 oligomers, now associated with the target protein, are recognized and sequestered by the forming autophagosome, also known as a phagophore.
- Autophagosome Maturation and Lysosomal Fusion: The phagophore elongates and encloses the cargo, forming a double-membraned autophagosome. This autophagosome then fuses with a lysosome.
- Degradation: Within the acidic environment of the lysosome, the cargo is degraded by lysosomal hydrolases.

This mechanism allows for the highly specific and efficient clearance of target proteins.

Signaling Pathway and Experimental Workflow

The signaling pathway and a general experimental workflow for assessing **PBA-1105b** activity are depicted below.

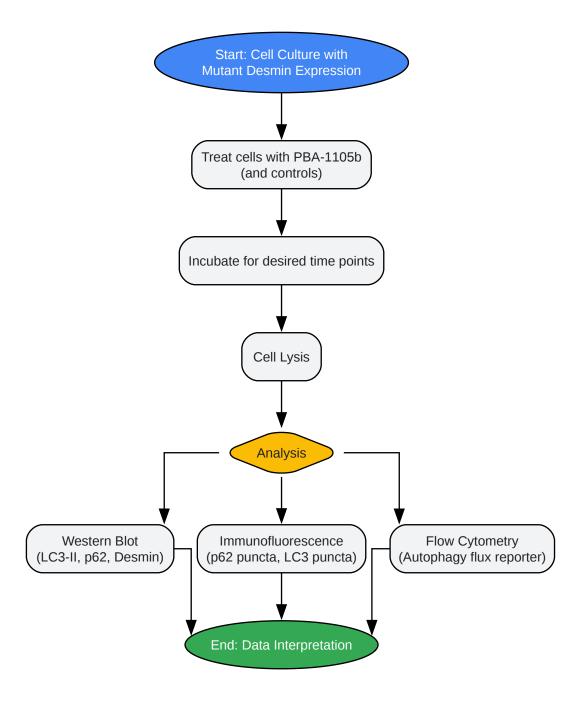




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Caption: Mechanism of **PBA-1105b**-induced selective autophagy of mutant desmin.





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